molecular formula C22H28O5 B1219669 beta-Estradiol 17-hemisuccinate CAS No. 7698-93-3

beta-Estradiol 17-hemisuccinate

Cat. No.: B1219669
CAS No.: 7698-93-3
M. Wt: 372.5 g/mol
InChI Key: YJPIDPAGJSWWBE-FNIAAEIWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estradiol hemisuccinate involves the esterification of estradiol with succinic anhydride. The reaction typically requires a catalyst such as pyridine or dimethylaminopyridine (DMAP) and is carried out under mild conditions to avoid degradation of the estradiol molecule . The process can be summarized as follows:

  • Dissolve estradiol in an appropriate solvent (e.g., dichloromethane).
  • Add succinic anhydride and a catalytic amount of DMAP.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods: Industrial production of estradiol hemisuccinate follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Estradiol hemisuccinate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and succinic acid.

    Oxidation: Estradiol hemisuccinate can be oxidized to form estrone hemisuccinate.

    Reduction: Reduction reactions can convert estradiol hemisuccinate back to estradiol.

Common Reagents and Conditions:

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: Estradiol and succinic acid.

    Oxidation: Estrone hemisuccinate.

    Reduction: Estradiol.

Scientific Research Applications

Estradiol hemisuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Utilized in hormone replacement therapy and studied for its potential in treating menopausal symptoms and skin aging.

    Industry: Employed in the formulation of pharmaceutical products and cosmetics.

Mechanism of Action

Estradiol hemisuccinate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism. The pathways involved are primarily related to the regulation of reproductive and secondary sexual characteristics .

Comparison with Similar Compounds

Estradiol hemisuccinate is unique among estrogen esters due to its specific esterification with succinic acid, which enhances its solubility and stability. Similar compounds include:

Estradiol hemisuccinate stands out for its improved solubility and stability, making it a preferred choice in certain therapeutic applications.

Properties

IUPAC Name

4-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-22-11-10-16-15-5-3-14(23)12-13(15)2-4-17(16)18(22)6-7-19(22)27-21(26)9-8-20(24)25/h3,5,12,16-19,23H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,19+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPIDPAGJSWWBE-FNIAAEIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227770
Record name 17beta-Estradiol hemisuccinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7698-93-3, 93939-81-2
Record name Estradiol hemisuccinate
Source CAS Common Chemistry
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Record name 17beta-Estradiol hemisuccinate
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Record name Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate)
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Record name Estradiol hemisuccinate
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Record name Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate)
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Record name 1,3,5(10)-Estratriene-3,17β-diol 17-hemisuccinate
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Record name ESTRADIOL HEMISUCCINATE
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